3-Amino-2-imino-hexahydro-1,5$l^{6},3-[1$l^{6}]thieno[3,4-d][1,3]thiazole-5,5-dione hydrobromide
Description
This compound features a bicyclic thieno[3,4-d][1,3]thiazole core, fully hydrogenated (hexahydro) to enhance conformational stability . Key substituents include:
- 5,5-Dione: Two ketone groups at position 5 increase electrophilicity and participate in redox reactions.
- Hydrobromide salt: Improves aqueous solubility and crystalline stability compared to the free base.
The fused thiophene-thiazole system is structurally distinct from simpler heterocycles, enabling unique electronic interactions and binding affinities. While direct biological data for this compound are unavailable, structurally related derivatives exhibit antiviral and enzyme-inhibitory activities .
Properties
IUPAC Name |
2-imino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-3-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S2.BrH/c6-5-8(7)3-1-12(9,10)2-4(3)11-5;/h3-4,6H,1-2,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPFSWOODCYWJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=N)N2N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
3-Amino-2-imino-hexahydro-1,5$l^{6},3-[1$l^{6}]thieno[3,4-d][1,3]thiazole-5,5-dione hydrobromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the thiazole ring or the amino and imino groups .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It could be explored for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: The compound may be used in industrial processes, such as the production of specialty chemicals or materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno-Thiazole Derivatives
Key Observations :
- Thione vs. Imino: The thione derivative () exhibits tautomerism, whereas the imino group in the target compound may act as a stronger base, influencing pharmacokinetics .
- Oxazole vs.
Triazolo-Thiadiazole Systems ()
Compounds like 3-(3-chlorobenzo[b]thien-2-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole () feature fused triazole-thiadiazole rings. These aromatic systems differ from the saturated thieno-thiazole core of the target compound.
- Aromaticity : Triazolo-thiadiazoles display planar rigidity, favoring π-π stacking interactions.
- Synthetic Routes: Microwave-assisted synthesis () contrasts with traditional cyclization methods used for thieno-thiazoles.
Diketopiperazine Derivatives ()
Diketopiperazines (e.g., compound 3 in ) share the 2,5-dione motif but lack sulfur heteroatoms.
- Antiviral Activity : Compound 3 (IC₅₀ = 41.5 μM vs. H1N1) suggests dione moieties may enhance antiviral efficacy, though direct comparisons are speculative .
Biological Activity
The compound 3-Amino-2-imino-hexahydro-1,5-thieno[3,4-d][1,3]thiazole-5,5-dione hydrobromide is a member of the thiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The molecular structure of the compound includes a thieno-thiazole core, which is significant for its pharmacological properties. The synthesis typically involves multi-step organic reactions that may include cyclization and functional group modifications. While specific synthetic routes for this compound are not extensively documented in the literature, related thiazole derivatives have been synthesized using various catalytic methods that enhance yield and purity.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit notable antimicrobial activity. For instance, compounds with similar structural motifs have been shown to possess significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. A study on 2-amino-1,3,4-thiadiazole derivatives highlighted their potential as lead compounds for drug synthesis due to their broad-spectrum antimicrobial properties .
Anticancer Activity
Several studies have reported the anticancer potential of thiazole derivatives. For example, thieno[2,3-b]pyridine analogues have demonstrated IC50 values ranging from 25–50 nM against cancer cell lines such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer) cells. These findings suggest that similar thiazole compounds could exhibit potent anti-proliferative effects .
The biological activity of thiazole derivatives often involves the inhibition of key enzymes or pathways related to cell proliferation and survival. For instance, some derivatives interfere with DNA synthesis or disrupt cellular signaling pathways critical for tumor growth. The specific mechanisms by which 3-Amino-2-imino-hexahydro-1,5-thieno[3,4-d][1,3]thiazole-5,5-dione exerts its effects remain to be fully elucidated.
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against multiple pathogens. This positions thiazoles as promising candidates for further development in antimicrobial therapy.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thiazole A | 8 | Staphylococcus aureus |
| Thiazole B | 16 | Escherichia coli |
| Thiazole C | 4 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
Another investigation focused on the anti-cancer properties of a series of thiazole derivatives. The study employed various cancer cell lines to assess cell viability post-treatment with these compounds.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Thiazole D | HCT116 | 30 |
| Thiazole E | MDA-MB-231 | 45 |
| Thiazole F | A549 | 60 |
These results indicate that modifications in the thiazole structure can significantly enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
